![molecular formula C18H15NO6 B12892251 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-85-3](/img/structure/B12892251.png)
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of a benzo[d][1,3]dioxole derivative through a reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with sulfuric acid.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound.
Final Acidification: The intermediate is then subjected to acidification to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.
Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.
Substitution: Substituted benzoic acid derivatives.
科学研究应用
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Benzo[d][1,3]dioxol-5-ylboronic acid: Used in cross-coupling reactions and has high selectivity for kinases.
Benzo[d][1,3]dioxol-5-ol: Known for its antioxidant properties and used in the synthesis of various organic compounds.
Uniqueness
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
649773-85-3 |
|---|---|
分子式 |
C18H15NO6 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22) |
InChI 键 |
DSUGTKJZUJLDOK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



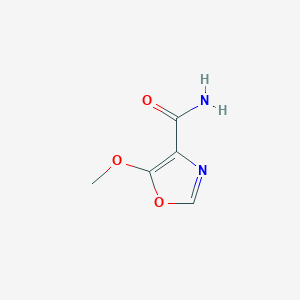
![(6R,7AS)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12892180.png)
![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12892181.png)
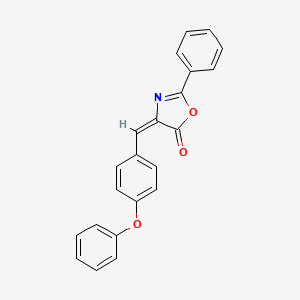
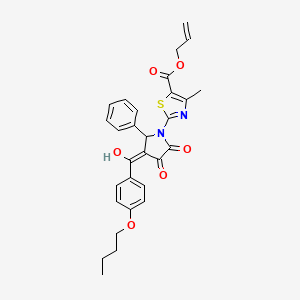
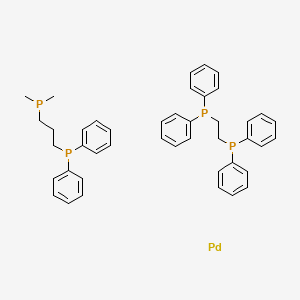
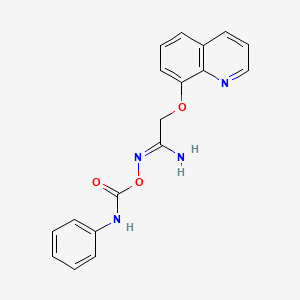
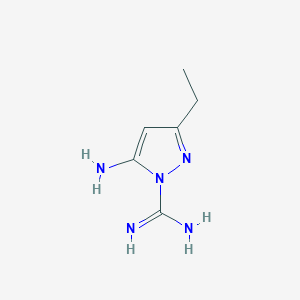
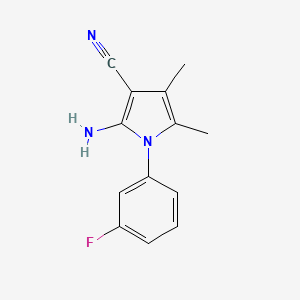
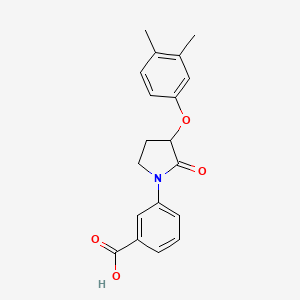
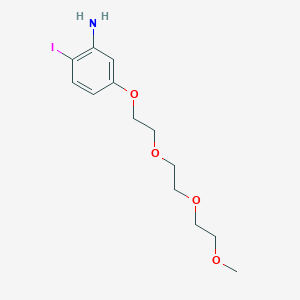
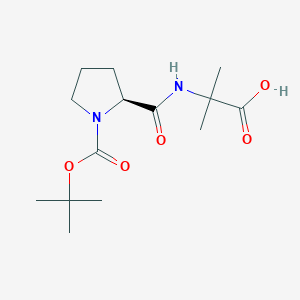
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
